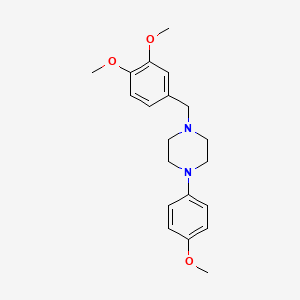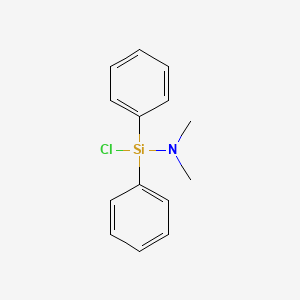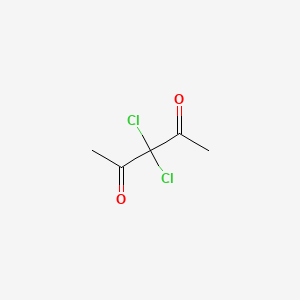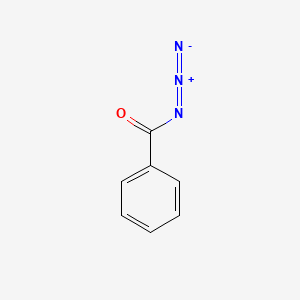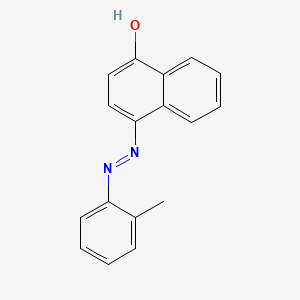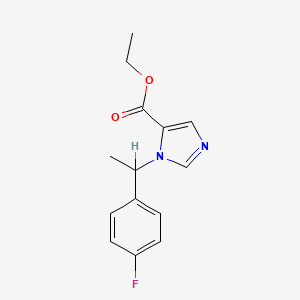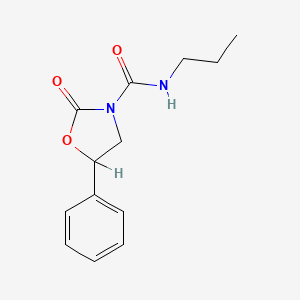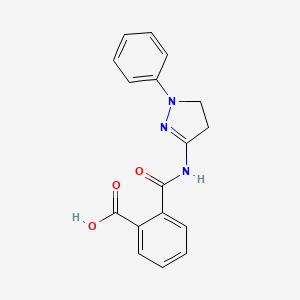
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid
Descripción general
Descripción
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid (NPDPA) is a synthetic organic compound that is widely used in the scientific research field. It is a pyrazole derivative with a phenyl group attached to the nitrogen atom of the pyrazole ring. NPDPA is a versatile compound that has a wide range of applications in various scientific research fields, including biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the mechanism of action of drugs and their effects on the body.
Aplicaciones Científicas De Investigación
Fluorescence Properties
The compound, being a derivative of 1,3,5-trisubstituted-1H-pyrazoles, exhibits fluorescence properties . It can change color from orange-red to cyan in different solvents when an electron withdrawing group is attached to acetophenone . This makes it useful in the development of photoluminescent and photorefractive materials .
Metal Ion Detection
The compound can serve as a metal ion fluorescent probe, showing excellent selectivity for Ag+ detection . This makes it a potential tool in analytical chemistry for the detection and quantification of silver ions .
Antioxidant Activity
Pyrazoline derivatives, including this compound, have shown antioxidant potential . They can neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases .
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory activity . For instance, one of the synthesized derivatives exhibited potent anti-inflammatory activity with an IC50 value of 0.03 µmol/ml, compared to the standard ibuprofen, which showed an IC50 value of 0.11 µmol/ml .
Antimicrobial Activity
The compound has shown antimicrobial potential, particularly against P. aeruginosa . This suggests its potential use in the development of new antimicrobial agents .
Antidepressant Activity
Pyrazoline derivatives have been used in certain antidepressants . This suggests that the compound could potentially be used in the development of new antidepressant drugs .
Antitumor Activity
Pyrazoline derivatives have shown antitumor activities . This suggests that the compound could potentially be used in cancer treatment .
Textile Industry
Triarylpyrazoline compounds, including this compound, have been used as fluorescent whitening agents in the textile industry . This suggests its potential use in enhancing the appearance of textiles .
Propiedades
IUPAC Name |
2-[(2-phenyl-3,4-dihydropyrazol-5-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(13-8-4-5-9-14(13)17(22)23)18-15-10-11-20(19-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVALCREXQEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1NC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354421 | |
| Record name | 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-phthalamic acid | |
CAS RN |
304661-57-2 | |
| Record name | 2-[(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





